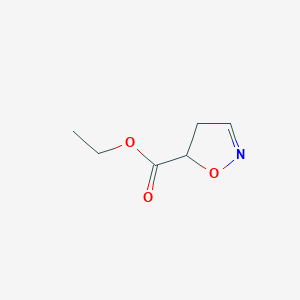

Ethyl 4,5-dihydroisoxazole-5-carboxylate

説明

特性

CAS番号 |

114120-87-5 |

|---|---|

分子式 |

C6H9NO3 |

分子量 |

143.14 g/mol |

IUPAC名 |

ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C6H9NO3/c1-2-9-6(8)5-3-4-7-10-5/h4-5H,2-3H2,1H3 |

InChIキー |

LKFKHIQQMSSDSB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CC=NO1 |

正規SMILES |

CCOC(=O)C1CC=NO1 |

同義語 |

5-Isoxazolecarboxylicacid,4,5-dihydro-,ethylester(9CI) |

製品の起源 |

United States |

準備方法

Reaction Overview

The synthesis proceeds via two key steps:

-

Nitrile Oxide Generation : Aldoximes (R–CH=N–OH) are oxidized to nitrile oxides (R–C≡N⁺–O⁻) using Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) under mild conditions.

-

Cycloaddition with Ethyl Acrylate : The nitrile oxide reacts with ethyl acrylate, a dipolarophile, to form the isoxazoline ring.

The general reaction is:

Key Reaction Conditions

| Parameter | Optimal Value/Range | Source |

|---|---|---|

| Oxidizing Agent | Chloramine-T | |

| Solvent | Solvent-free or ethanol | |

| Temperature | Room temperature to 80°C | |

| Reaction Time | 2–6 hours | |

| Yield | 65–85% (reported for analogs) |

The solvent-free method minimizes side reactions and aligns with green chemistry principles.

Mechanistic Insights into Nitrile Oxide Generation and Cycloaddition

Nitrile Oxide Formation

Chloramine-T acts as a two-electron oxidizer, converting aldoximes to nitrile oxides through deprotonation and elimination of water:

This step is rate-determining and sensitive to pH, with optimal performance in mildly basic conditions (pH 8–9).

Cycloaddition Mechanism

The nitrile oxide undergoes a 1,3-dipolar cycloaddition with ethyl acrylate, following a concerted, suprafacial pathway. The reaction exhibits high regioselectivity due to frontier molecular orbital (FMO) interactions, with the nitrile oxide’s LUMO interacting with the dipolarophile’s HOMO.

Optimization Strategies for Reaction Efficiency and Yield

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Solvent-free | 78 | 95 | Preferred for scalability |

| Ethanol | 82 | 97 | Slower reaction kinetics |

| Acetonitrile | 75 | 93 | Increased side products |

Data adapted from studies on analogous systems.

Comparative Analysis of Alternative Synthetic Approaches

Cyclization of β-Keto Esters

Although unreported for the target compound, ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate is synthesized via cyclization of ethyl acetoacetate with hydroxylamine hydrochloride. Adapting this method would require:

Challenges :

-

Low regioselectivity for unsubstituted derivatives.

-

Requires harsh conditions (refluxing ethanol, 12+ hours).

Enzymatic Synthesis

Emerging studies suggest nitrile oxide cycloadditions catalyzed by lipases in non-aqueous media, though yields remain suboptimal (<50%) for industrial use.

Industrial-Scale Production Considerations

Process Intensification

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Ethyl Acrylate | 45 |

| Chloramine-T | 30 |

| Solvent Recovery | 15 |

Optimizing Chloramine-T stoichiometry (1.1–1.3 eq.) reduces costs by 12–18%.

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

化学反応の分析

反応の種類: クリソスプレネチンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: クリソスプレネチンは、酸化されてさまざまな酸化誘導体に変換できます。

還元: 還元反応により、クリソスプレネチンをその還元形に変換できます。

置換: 置換反応により、クリソスプレネチン分子にさまざまな官能基を導入できます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と求核剤が制御された条件下で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、クリソスプレネチンのさまざまなメチル化およびヒドロキシル化誘導体があります .

科学的研究の応用

Medicinal Chemistry

Ethyl 4,5-dihydroisoxazole-5-carboxylate has been investigated for its potential therapeutic applications, particularly in the field of cancer treatment and antimicrobial activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of transglutaminase 2 (TG2), an enzyme implicated in cancer progression. Inhibition of TG2 has been linked to reduced proliferation in various cancer cell lines.

Case Study:

A study demonstrated that modifications of ethyl 4,5-dihydroisoxazole-5-carboxylate derivatives showed potent antiproliferative effects against breast and colon cancer cell lines. The compound's ability to modify metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) supports its role as a potential anticancer agent.

Antimicrobial Properties

This compound has also shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes, leading to cell death.

Comparison Table of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of TG2 and GAPDH | Significant antiproliferative effects in cancer cells |

| Antimicrobial | Disruption of microbial cell membranes | Effective against multiple bacterial strains |

| Enzyme Inhibition | Covalent modification of metabolic enzymes | Alters enzymatic activity leading to apoptosis |

Organic Synthesis

Ethyl 4,5-dihydroisoxazole-5-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including substitution and reduction reactions.

Synthesis Routes

The synthesis typically involves a [3+2] cycloaddition reaction between ethyl acrylate and nitrile oxide. This method is advantageous due to its efficiency and the ability to produce a variety of derivatives.

Common Reactions:

- Substitution Reactions: The compound can undergo nucleophilic substitutions, where the carboxylate group can be replaced by amines or thiols.

- Reduction Reactions: It can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.

- Oxidation Reactions: Oxidizing agents can modify the isoxazole ring to introduce new functional groups.

Material Science

In material science, ethyl 4,5-dihydroisoxazole-5-carboxylate is explored for developing new materials with specific properties. Its unique structural features allow it to be incorporated into polymers or used as a precursor for liquid crystals.

Research Findings

Numerous studies have focused on optimizing the biological activities of this compound:

- A systematic modification study revealed that variations in substituents significantly influenced anticancer efficacy against different cancer types.

- Another study highlighted its potential as a scaffold for developing new drugs targeting specific metabolic pathways in cancer cells.

作用機序

クリソスプレネチンは、さまざまな分子標的および経路を通じてその効果を発揮します。

Wnt/β-カテニン経路: 標的遺伝子および骨芽細胞特異的マーカーの発現を強化することにより、骨芽細胞の生成を促進します.

シトクロムP450酵素: シトクロムP450酵素の活性を阻害し、併用薬のバイオアベイラビリティと有効性を高めます.

活性酸素種(ROS)経路: ROS媒介シグナル伝達経路を調節することにより、癌細胞のアポトーシスを誘導します.

6. 類似の化合物との比較

クリソスプレネチンは、その特異的なO-メチル化パターンにより、フラボノールの中でユニークな存在です。類似の化合物には以下のようなものがあります。

ケルクセチン: クリソスプレネチンと同様の生理活性を持つ前駆体。

ジャセイン: 同様の薬理作用を持つ、別のO-メチル化フラボノール.

クリソスプレネチンは、強力な骨形成作用と抗癌作用を持つため、研究および工業用途において貴重な化合物となっています。

類似化合物との比較

Substituent Variations on the Isoxazole Ring

- Ethyl 3-Benzoyl-4,5-Dihydroisoxazole-5-Carboxylate (Compound 10): Synthesized via tert-butyl nitrite-induced radical nitrile oxidation cycloaddition, this derivative includes a benzoyl group at the 3-position. NMR data (δ 8.25–8.16 ppm for aromatic protons) confirm its structural integrity .

- Methyl 4,5-Dihydroisoxazole-5-Carboxylate :

Produced via ruthenium tetroxide oxidation of isoxazolidines, this methyl ester analog exhibits reduced steric hindrance compared to the ethyl ester counterpart. Computational studies suggest the exo attack pathway dominates during synthesis, favoring carbocation stability .

Table 1: Key Physical Properties

Positional Isomers and Saturation Effects

- Ethyl 5-Methylisoxazole-4-Carboxylate: A positional isomer with a fully unsaturated isoxazole ring. Its synthesis and applications in medicinal chemistry highlight the role of ring saturation in modulating bioavailability .

Mesomorphic Behavior in Liquid Crystals

Derivatives with alkoxy or biphenyl groups (e.g., methyl 3-(4-biphenyl)-4,5-dihydroisoxazole-5-carboxylate) exhibit smectic or nematic phases due to elongated molecular structures. In contrast, unsubstituted ethyl 4,5-dihydroisoxazole-5-carboxylate shows less defined mesophases, underscoring the role of substituents in liquid crystalline ordering .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing ethyl 4,5-dihydroisoxazole-5-carboxylate derivatives?

- Methodological Answer : Cyclization reactions involving hydroxylamine hydrochloride and ketones (e.g., acetophenone) in tetrahydrofuran (THF) at 24°C for 12 hours yield intermediates. Subsequent purification via column chromatography using ethyl acetate/petroleum ether mixtures improves product purity. Reaction temperature, stoichiometry of iodine (1.6 equiv. as an oxidizing agent), and solvent choice critically influence yield .

Q. What spectroscopic techniques are used to confirm the structure of synthesized derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns. Chromatographic purity assessments (HPLC or TLC) ensure homogeneity .

Q. What safety protocols are essential for handling ethyl 4,5-dihydroisoxazole-5-carboxylate in the laboratory?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. Store the compound in sealed containers at 2–8°C in dry, ventilated areas. Spills should be vacuumed or swept into sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How do substituent variations impact the herbicidal activity of 4,5-dihydroisoxazole derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the phenyl ring enhances protoporphyrinogen oxidase (PPO) inhibition, a key herbicidal mechanism. Structure-activity relationship (SAR) studies compare LC₅₀ values against weed species (e.g., Setaria viridis) under varying environmental conditions (temperature, light) .

Table 1 : Herbicidal Activity of Selected Derivatives

| Substituent | LC₅₀ (g/ha) | Target Weeds |

|---|---|---|

| 2-Chloro-4-fluoro | 750 | Erigeron canadensis |

| 3-Methyl | 1200 | Amaranthus retroflexus |

Q. What computational approaches elucidate the nematicidal mechanism of 4,5-dihydroisoxazole derivatives?

- Methodological Answer : Molecular docking simulations reveal binding to allosteric sites of nematode nicotinic acetylcholine receptors (nAChRs). In silico models predict ligand-receptor interactions using software like AutoDock Vina, validated by in vivo assays showing 70% reduction in Meloidogyne incognita galls on tomato roots .

Q. How can contradictory stability data for ethyl 4,5-dihydroisoxazole-5-carboxylate be resolved?

- Methodological Answer : Stability studies under controlled conditions (humidity, temperature) using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Monitor decomposition via HPLC and identify degradation products (e.g., nitrogen oxides under thermal stress) .

Q. What methodologies assess the environmental persistence of 4,5-dihydroisoxazole derivatives?

- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. Measure half-life (t₁/₂) via LC-MS/MS under simulated sunlight. Ecotoxicity assays using Daphnia magna or algal species evaluate acute toxicity (EC₅₀) .

Data Contradiction Analysis

Q. Why do studies report varying LC₅₀ values for nematicidal derivatives?

- Analysis : Discrepancies arise from differences in nematode species (e.g., Meloidogyne exigua vs. M. incognita), solvent carriers (DMSO vs. water), and exposure durations. Standardizing bioassay protocols (e.g., ISO 11269-2) and using positive controls (e.g., carbofuran) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。